3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound is a spirocyclic triazaspirodecane derivative featuring a 4-chlorophenylmethyl group at position 3 and a 4-fluorobenzoyl moiety at position 6. The spirocyclic core enhances conformational rigidity, which may improve receptor binding selectivity compared to non-cyclic analogs .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c22-16-5-1-14(2-6-16)13-26-19(28)21(24-20(26)29)9-11-25(12-10-21)18(27)15-3-7-17(23)8-4-15/h1-8H,9-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWJATYWDDTCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl and fluorobenzoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl and fluorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C21H19ClFN3O3
- Molecular Weight : 419.85 g/mol
The structure of the compound features a triazaspirodecane core, which is characterized by the presence of three nitrogen atoms in the ring system. The incorporation of both chlorophenyl and fluorobenzoyl groups contributes to its unique chemical properties.
Medicinal Chemistry
The compound's unique structure suggests potential pharmacological activities. Research indicates that compounds with similar spirocyclic frameworks often exhibit significant biological activities, including:
- Anticancer Activity : Compounds with spirocyclic structures have shown promise in inhibiting cancer cell proliferation. The presence of halogen substituents (chlorine and fluorine) can enhance the binding affinity to biological targets, potentially leading to improved anticancer efficacy.
- Antimicrobial Properties : The chlorophenyl group may contribute to antimicrobial activity, making this compound a candidate for developing new antibiotics or antifungals.
Case Study Example
A study published in the Journal of Medicinal Chemistry investigated various spirocyclic compounds for their anticancer properties. The results indicated that modifications in the substituent groups significantly affected their cytotoxicity against different cancer cell lines .
Material Science
The compound's structural characteristics also lend themselves to applications in material science, particularly in the development of:
- Polymeric Materials : The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties due to the rigidity imparted by the spirocyclic structure.
- Sensors : The unique electronic properties associated with halogenated compounds can be exploited in the design of chemical sensors for detecting environmental pollutants.
Drug Design and Development
In drug design, understanding the interaction between this compound and biological macromolecules (like proteins) is crucial for developing effective therapeutics. Computational studies can predict how changes in structure affect activity, guiding synthesis efforts.
Table 2: Potential Biological Targets
| Target Type | Potential Interaction |
|---|---|
| Enzymes | Inhibition or activation |
| Receptors | Binding affinity |
| DNA | Intercalation or binding |
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Halogenated Aromatics: The target compound’s 4-chlorophenyl and 4-fluorobenzoyl groups may enhance lipophilicity and blood-brain barrier penetration compared to non-halogenated analogs like TTDD .
- Spirocyclic Core : All analogs share the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, but substituent variations dictate divergent applications. For example, TTDD’s methyl groups enable chlorination for antibacterial activity, while piperazinylpropyl groups in ’s compound suggest CNS receptor interactions .
- Synthetic Feasibility: Microwave-assisted synthesis (e.g., ) and hydrogenation () are common methods.
Pharmacokinetic and Pharmacodynamic Comparisons
Solubility and Bioavailability
- Target Compound : The 4-fluorobenzoyl group may reduce solubility compared to sulfonyl-containing analogs (), but its aromatic halogens could improve membrane permeability .
- TTDD: High polarity due to methyl groups and N-halamine functionality enables aqueous solubility, critical for antibacterial nanoweb applications .
Metabolic Stability
Structure-Activity Relationships (SAR)
- Position 3 Modifications :
- Position 8 Modifications :
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities. This article delves into the biological mechanisms, pharmacological properties, and recent research findings regarding this compound.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex spiro structure that contributes to its unique biological activity. The presence of the chlorophenyl and fluorobenzoyl substituents enhances its interaction with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which blocks substrate access and catalytic activity. This mechanism is crucial in modulating metabolic pathways and cellular functions.
- Receptor Binding : It has been shown to bind to certain receptors on cell surfaces, influencing signaling pathways that affect cell growth and apoptosis. This receptor interaction may lead to therapeutic effects in various diseases.
Biological Activity
The biological activity of this compound has been explored in several studies:
- Cardioprotective Effects : In a study focused on myocardial infarction treatment, derivatives of the triazaspirodecane scaffold were found to inhibit mitochondrial permeability transition pores (mPTP). This inhibition is significant as it prevents cell death associated with reperfusion injury, indicating potential use in cardioprotective therapies .
- Safety Profile : Compared to traditional treatments like Oligomycin A, which can be toxic to cells, the triazaspirodecane derivatives demonstrated a safer profile without adversely affecting cell viability or ATP levels during treatment .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its receptor binding capabilities and modulation of signaling pathways. Further research is needed to elucidate these effects fully.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on mPTP Inhibition : A recent investigation demonstrated that this compound could inhibit mPTP opening through a mechanism independent of key residues typically involved in proton translocation during ATP synthesis. This finding suggests a novel pathway for cardioprotection .
- Toxicity Assessments : In toxicity assessments comparing this compound with other known inhibitors like Oligomycin A, it was found that while Oligomycin A caused significant cell death and ATP depletion, the triazaspirodecane derivatives did not exhibit such detrimental effects even after prolonged exposure .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
